molecular formula C18H20N2O3S B6715135 N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide

N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide

Cat. No.: B6715135
M. Wt: 344.4 g/mol
InChI Key: JDQUYXFHOOLCHX-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to an indene moiety, which is further connected to a methylphenylacetamide structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-6-9-17(11-18(12)19-13(2)21)24(22,23)20-16-8-7-14-4-3-5-15(14)10-16/h6-11,20H,3-5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQUYXFHOOLCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indene derivative, which undergoes sulfonation to introduce the sulfonamide group. This intermediate is then coupled with 2-methylphenylacetamide under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methylphenyl]acetamide: can be compared to other sulfonamide derivatives and indene-based compounds.

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Indomethacin: An indene derivative with anti-inflammatory effects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

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